1,3-Cyclohexanedione, 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]- (9CI)
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Overview
Description
1,3-Cyclohexanedione, 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]- (9CI) is a chemical compound with a complex structure that includes a cyclohexanedione core and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]- typically involves the reaction of 1,3-cyclohexanedione with 3,5-dimethyl-1H-pyrrole-2-carbaldehyde under basic conditions. A common method includes stirring a mixture of 1,3-cyclohexanedione and the pyrrole derivative in the presence of a base such as potassium carbonate in a solvent like acetonitrile at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexanedione, 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]- can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
1,3-Cyclohexanedione, 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1,3-Cyclohexanedione, 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]- involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved in its action include binding to specific enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexanedione, 2-methyl-: A similar compound with a methyl group instead of the pyrrole moiety.
1,3-Cyclohexanedione, 2,5,5-trimethyl-: Another derivative with additional methyl groups on the cyclohexanedione core.
Uniqueness
1,3-Cyclohexanedione, 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]- is unique due to the presence of the pyrrole moiety, which imparts distinct chemical properties and reactivity compared to other cyclohexanedione derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]cyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-8-6-9(2)14-11(8)7-10-12(15)4-3-5-13(10)16/h6-7,14H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLRNJJPSDCUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C(=O)CCCC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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